2-amino-3-methylpentanedioic acid hydrochloride
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Overview
Description
2-amino-3-methylpentanedioic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO4. It is a derivative of pentanedioic acid, featuring an amino group and a methyl group attached to the carbon chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methylpentanedioic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpentanedioic acid and ammonia.
Amination Reaction: The 3-methylpentanedioic acid undergoes an amination reaction where an amino group is introduced. This can be achieved using reagents like ammonium chloride in the presence of a catalyst.
Hydrochloride Formation: The resulting amino acid is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Amination: Utilizing large reactors for the amination step, ensuring efficient mixing and reaction completion.
Purification: The crude product is purified using crystallization or chromatography techniques to remove impurities.
Hydrochloride Formation: The purified amino acid is converted to its hydrochloride form by treatment with hydrochloric acid in a controlled environment.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methylpentanedioic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the amino group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-amino-3-methylpentanedioic acid hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 2-amino-3-methylpentanedioic acid hydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, influencing their activity.
Pathways Involved: It may modulate metabolic pathways, affecting the synthesis or degradation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-methylbutanedioic acid hydrochloride
- 2-amino-3-ethylpentanedioic acid hydrochloride
- 2-amino-3-methylhexanedioic acid hydrochloride
Uniqueness
2-amino-3-methylpentanedioic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted research applications where specific interactions are required.
Properties
CAS No. |
910548-31-1 |
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Molecular Formula |
C6H12ClNO4 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-amino-3-methylpentanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H |
InChI Key |
IJUHLZXMNQGWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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